molecular formula C12H20N2O3S B5669042 N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide

N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide

Cat. No. B5669042
M. Wt: 272.37 g/mol
InChI Key: CHLJBNZPFONSOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves intricate chemical reactions. For example, the unexpected synthesis of a novel sulfonamide compound through the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 showcases the complexity and unpredictability of synthesizing such molecules (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Similarly, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide through X-ray crystallography highlights advanced techniques used to elucidate the structures of these compounds (B. Al-Hourani et al., 2016).

Molecular Structure Analysis

The analysis of molecular structures, especially through spectroscopic and X-ray diffraction methods, is crucial for understanding the characteristics of sulfonamide compounds. Studies such as those on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides provide insight into the structural characterization and potential therapeutic applications of these molecules (M. Abbasi et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of sulfonamide compounds varies widely, influenced by their specific functional groups and molecular structure. The reactivity and formation of N-dimethylaminomethylene derivatives from primary sulfonamides for gas-liquid chromatography studies exemplify the versatility of these compounds in analytical chemistry (W. Vandenheuvel, V. F. Gruber, 1975).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as melting points, solubility, and crystallinity, are essential for their application in various fields. Studies on the monomer spectroscopic analysis and dimer interaction energies on related compounds reveal the importance of theoretical and experimental approaches to understanding these properties (M. Karakaya et al., 2015).

Chemical Properties Analysis

The chemical properties of N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide, such as its reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, are crucial for its potential applications. Research into similar compounds provides a foundation for understanding these aspects (S. M. Sami et al., 1995).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-4-17-11-5-7-12(8-6-11)18(15,16)13-9-10-14(2)3/h5-8,13H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLJBNZPFONSOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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